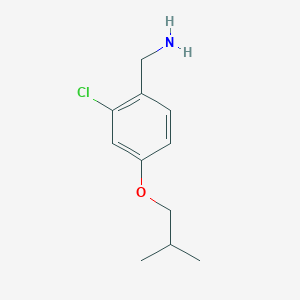
3-Bromo-4-cyclopropylmethoxy-benzylamine
Vue d'ensemble
Description
3-Bromo-4-cyclopropylmethoxy-benzylamine (BCPBA) is a synthetic compound that has a wide range of applications in the field of biochemistry and physiology. It is a versatile compound that can be used in various laboratory experiments, and its properties make it a valuable tool in the study of biochemical and physiological effects. BCPBA has been used in the synthesis of various compounds, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Electrochemical Bromination
Kulangiappar et al. (2014) demonstrated the electrochemical bromination of 4-methoxy toluene, leading to brominated products through a two-phase electrolysis method. This process highlights the relevance of brominated aromatic compounds in synthetic chemistry, potentially including 3-Bromo-4-cyclopropylmethoxy-benzylamine, for creating intermediates in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Cyclopropyl Building Blocks
Limbach, Dalai, & Meijere (2004) focused on the synthesis of cyclopropylideneacetates as versatile multifunctional building blocks for organic synthesis. This study underscores the importance of cyclopropyl groups in the development of new compounds for various chemical applications, which could be related to the utilization of 3-Bromo-4-cyclopropylmethoxy-benzylamine (Limbach, Dalai, & Meijere, 2004).
Degradation Products in Environmental Chemistry
Manasfi et al. (2015) investigated the degradation products of benzophenone-3 in chlorinated seawater swimming pools, shedding light on the environmental impact and transformation products of brominated compounds. This research could be relevant to understanding the environmental behavior and degradation pathways of brominated benzylamines, including 3-Bromo-4-cyclopropylmethoxy-benzylamine (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).
Palladium-Assisted Organic Reactions
Clark & Dyke (1985) described a method for preparing cyclopalladated benzylamines, which could be applicable to the synthesis and characterization of palladium complexes involving 3-Bromo-4-cyclopropylmethoxy-benzylamine. This indicates its potential application in the field of organometallic chemistry and catalysis (Clark & Dyke, 1985).
Propriétés
IUPAC Name |
[3-bromo-4-(cyclopropylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDCSRJDWHLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyclopropylmethoxy-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)



![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)
![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)


![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)


